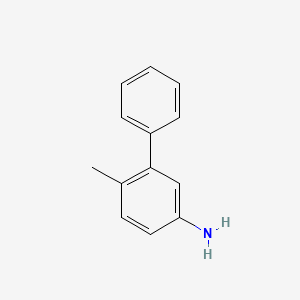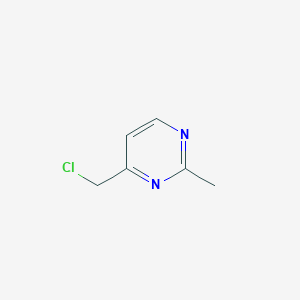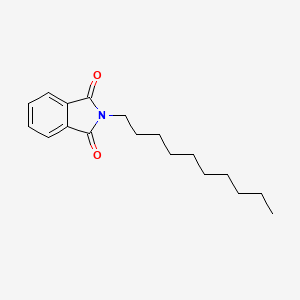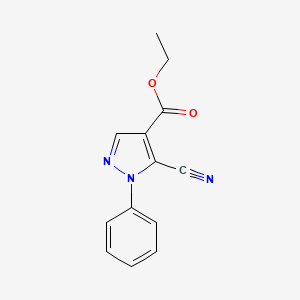
Mevalonic-2-13C lactone
Overview
Description
Mevalonic-2-13C lactone (M2L) is a synthetic molecule that has been used in a variety of scientific research applications. It has been used as a tool for the investigation of metabolic pathways, as well as for the study of gene expression, protein structure, and enzyme activity. In addition, M2L has been used to study the biochemical and physiological effects of various compounds and drugs. This article will provide an overview of M2L, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Biosynthesis Studies
- Fusicoccin Biosynthesis : Mevalonic-2-13C lactone was utilized to study the biosynthesis of fusicoccin, a diterpene glucoside, revealing insights into the incorporation of mevalonoid units into the fusicoccin structure. This research provides evidence for the cyclisation of a polyprenyl pyrophosphate precursor in a manner distinct from previously observed biosynthetic pathways (Banerji et al., 1976).
- Andrographolide Biosynthesis : In Andrographis paniculata, a plant known for its medicinal properties, mevalonic-2-13C lactone was used to trace the biosynthesis of andrographolide, a diterpene lactone. The study suggests that the deoxyxylulose pathway (DXP) is a significant contributor to andrographolide biosynthesis, with some involvement of the mevalonic acid (MVA) pathway, indicating cross-talk between plastids and cytoplasm (Srivastava & Akhila, 2010).
Analytical Methods
- Mevalonic Acid Quantification : A stable isotope dilution assay using mevalonic-2-13C lactone as a standard was developed for the quantification of mevalonic acid in various biological matrices. This method facilitates the study of mevalonic aciduria and the evaluation of therapeutic interventions for hypercholesterolemia (Hoffmann et al., 1991).
- Mevalonic Acid in Human Plasma and Urine : Liquid chromatography/tandem mass spectrometry methods were validated for determining mevalonic acid in human plasma and urine, using a hepta-deuterated analog of mevalonic acid as the internal standard. This work highlights the importance of mevalonic acid as a biomarker in cholesterol biosynthesis and drug development (Jemal et al., 2003).
properties
IUPAC Name |
4-hydroxy-4-methyl(313C)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOC(=O)[13CH2]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487212 | |
| Record name | Mevalonolactone-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mevalonolactone-2-13C | |
CAS RN |
53771-22-5 | |
| Record name | Mevalonolactone-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)

![3-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1610544.png)





